molecular formula C11H23NO B12107705 N-(2-methoxyethyl)-4,4-dimethylcyclohexan-1-amine

N-(2-methoxyethyl)-4,4-dimethylcyclohexan-1-amine

Cat. No.: B12107705
M. Wt: 185.31 g/mol
InChI Key: XVCYIFJRZZHPGE-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4,4-dimethylcyclohexan-1-amine is an organic compound with a unique structure that includes a cyclohexane ring substituted with a methoxyethyl group and a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4,4-dimethylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with 2-methoxyethyl chloride in the presence of a base, followed by reduction of the resulting ketone to the corresponding amine. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide and a suitable solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4,4-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

N-(2-methoxyethyl)-4,4-dimethylcyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-4,4-dimethylcyclohexan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

N-(2-methoxyethyl)-4,4-dimethylcyclohexan-1-amine can be compared with other similar compounds, such as:

  • N-(2-methoxyethyl)-p-nitroaniline
  • N-(2-acetoxyethyl)-p-nitroaniline
  • Poly(N,N-bis(2-methoxyethyl)acrylamide)

These compounds share structural similarities but differ in their functional groups and applications. This compound is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-(2-methoxyethyl)-4,4-dimethylcyclohexan-1-amine

InChI

InChI=1S/C11H23NO/c1-11(2)6-4-10(5-7-11)12-8-9-13-3/h10,12H,4-9H2,1-3H3

InChI Key

XVCYIFJRZZHPGE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NCCOC)C

Origin of Product

United States

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